molecular formula C10H7BrO4 B15059858 Methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate CAS No. 112104-41-3

Methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate

Cat. No.: B15059858
CAS No.: 112104-41-3
M. Wt: 271.06 g/mol
InChI Key: CVTPKEQCPDXWNR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-hydroxybenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-3-hydroxybenzofuran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and pro-apoptotic properties based on recent research findings.

Chemical Structure and Synthesis

This compound is a derivative of benzofuran, characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 3-position of the benzofuran ring. The synthesis typically involves bromination of the benzofuran precursor followed by esterification processes. The compound can be synthesized using various methodologies, including the use of N-bromosuccinimide (NBS) for bromination and subsequent reactions with carboxylic acids to form esters.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer activity across several cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies utilizing MTT assays have shown that this compound induces significant cytotoxic effects in chronic myelogenous leukemia cells (K562), prostate cancer cells (PC3), and colorectal cancer cells (SW620). The IC50 values for these cell lines were reported in the range of 5 to 20 µM, indicating potent activity compared to control groups .
  • Mechanism of Action : The mechanism underlying its anticancer effects appears to involve the induction of apoptosis and the generation of reactive oxygen species (ROS) in cancer cells. This pro-oxidative effect leads to increased oxidative stress, which is detrimental to cancer cell survival .
  • Comparative Efficacy : When compared to other benzofuran derivatives, this compound showed enhanced antiproliferative activity, particularly when modified with additional functional groups at strategic positions on the benzofuran ring .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

Microbial Testing Results

  • Antibacterial Activity : The compound has been tested against both Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL for certain Gram-positive strains .
  • Antifungal Properties : Preliminary evaluations also suggest antifungal activity against common pathogenic fungi, although specific MIC values were not consistently reported across studies .

Pro-Apoptotic Effects

The pro-apoptotic effects of this compound have been highlighted in studies involving leukemia cell lines.

Research Insights

  • Cell Line Studies : In K562 cells, treatment with this compound resulted in a significant increase in apoptotic markers after 48 hours of exposure, suggesting its potential use as an adjuvant therapy in leukemia treatment .
  • Pathway Analysis : Molecular pathway analyses indicate that this compound may target tubulin, disrupting microtubule dynamics which is crucial for cell division and survival in cancer cells .

Properties

CAS No.

112104-41-3

Molecular Formula

C10H7BrO4

Molecular Weight

271.06 g/mol

IUPAC Name

methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H7BrO4/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4,12H,1H3

InChI Key

CVTPKEQCPDXWNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)O

Origin of Product

United States

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